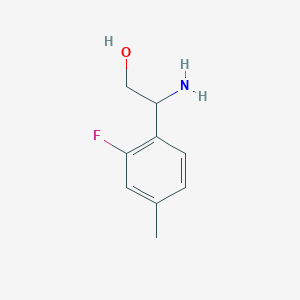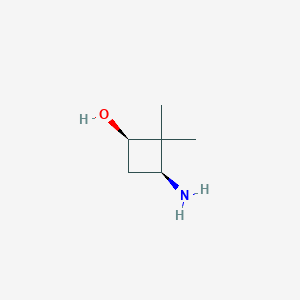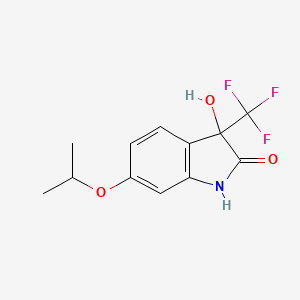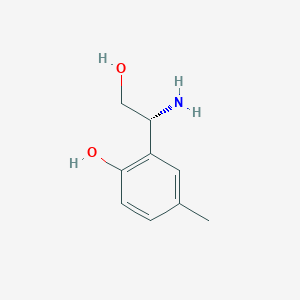
(R)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.
Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or chiral auxiliaries.
Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.
Hydroxyl Group Introduction: The hydroxyl group is introduced through oxidation or other appropriate reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
化学反応の分析
Types of Reactions
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups onto the phenol ring.
科学的研究の応用
Chemistry
In chemistry, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can be used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, the compound may be studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine
In medicine, ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol may have potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry
In industry, the compound may be used in the production of specialty chemicals, polymers, or other materials.
作用機序
The mechanism of action of ®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(S)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound, with similar but distinct properties.
2-(1-Amino-2-hydroxyethyl)phenol: A compound lacking the methyl group, with different chemical and biological properties.
4-Methylphenol: A simpler compound without the amino and hydroxyl groups.
Uniqueness
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is unique due to its specific combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
2-[(1R)-1-amino-2-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
InChIキー |
RNLILSGLASWGSV-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)O)[C@H](CO)N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12965420.png)
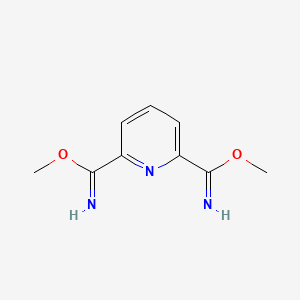
![3-Bromo-4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12965428.png)
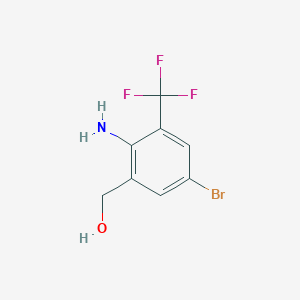
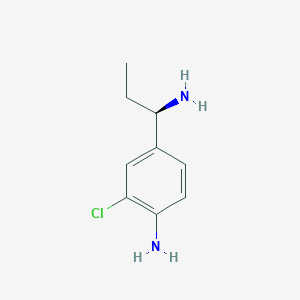


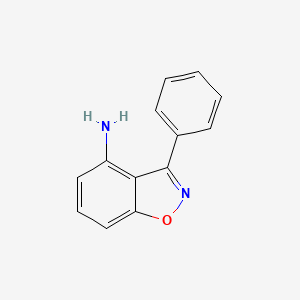

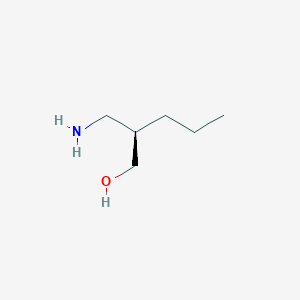
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
